molecular formula C15H14ClNO2S B226124 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B226124
M. Wt: 307.8 g/mol
InChI Key: YGTHRTFYNHWJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrahydroisoquinoline derivative that has a sulfonyl group attached to the 3-chlorophenyl ring. It has been found to exhibit various biological activities, making it a potential candidate for drug development. In

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with specific targets in the body. For example, the antitumor activity of the compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the severity of seizures in animal models. It has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting a potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound is relatively expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of analogs of the compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Overall, the unique properties of this compound make it a promising candidate for drug development and further scientific research.

Synthesis Methods

The synthesis of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3-chlorobenzene sulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use as a drug candidate. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.

properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H14ClNO2S/c16-14-6-3-7-15(10-14)20(18,19)17-9-8-12-4-1-2-5-13(12)11-17/h1-7,10H,8-9,11H2

InChI Key

YGTHRTFYNHWJCB-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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